molecular formula C21H18N2O3S B2865305 3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide CAS No. 905660-38-0

3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide

Cat. No.: B2865305
CAS No.: 905660-38-0
M. Wt: 378.45
InChI Key: DIIMVBIPCZQJKY-DQRAZIAOSA-N
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Description

(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenyl group, a prop-2-yn-1-yl group, and a dioxino-benzo-thiazolylidene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide typically involves multiple steps, including the formation of the dioxino-benzo-thiazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Dioxino-Benzo-Thiazole Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets and pathways.

Medicine

In medicine, (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide could be explored as a potential therapeutic agent. Its unique structure may offer advantages in terms of selectivity and efficacy compared to existing drugs.

Industry

In industry, this compound may find applications in the development of new materials, catalysts, or other industrial products. Its chemical properties could be leveraged to create innovative solutions for various industrial challenges.

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide stands out due to its unique combination of structural features, including the dioxino-benzo-thiazole core and the presence of both phenyl and prop-2-yn-1-yl groups. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-10-23-16-13-17-18(26-12-11-25-17)14-19(16)27-21(23)22-20(24)9-8-15-6-4-3-5-7-15/h1,3-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIMVBIPCZQJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCC4=CC=CC=C4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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